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Abstract
Cyclo(L-Pro-L-Leu), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of

molecules, is a secondary metabolite produced by various microorganisms, notably the genus

Streptomyces. This technical guide provides an in-depth overview of Cyclo(Pro-Leu), focusing

on its production by Streptomyces, its diverse biological activities, and the methodologies for its

isolation, characterization, and bioactivity assessment. This document is intended to serve as a

comprehensive resource for researchers, scientists, and drug development professionals

interested in the therapeutic potential of this promising natural product.

Introduction
Streptomyces, a genus of Gram-positive bacteria, is renowned for its prolific production of a

vast array of secondary metabolites with significant pharmacological applications.[1] These

bioactive compounds, which are not essential for the primary growth of the organism, play

crucial roles in mediating ecological interactions and providing a competitive advantage.[1]

Among the diverse chemical scaffolds produced by Streptomyces, cyclic dipeptides (CDPs) or

diketopiperazines (DKPs) have emerged as a class of molecules with a wide spectrum of

biological activities.

Cyclo(Pro-Leu) is a CDP composed of proline and leucine residues. It has been isolated from

various natural sources, including several Streptomyces species.[2][3] This molecule has
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garnered significant scientific interest due to its demonstrated antimicrobial, antifungal,

antitumor, and quorum sensing modulatory activities.[2][4][5][6] This guide will delve into the

technical aspects of Cyclo(Pro-Leu) research, providing detailed experimental protocols and

summarizing key quantitative data to facilitate further investigation and development of this

compound for potential therapeutic applications.

Biosynthesis of Cyclo(Pro-Leu) in Streptomyces
The biosynthesis of cyclic dipeptides like Cyclo(Pro-Leu) in Streptomyces is primarily

attributed to the action of nonribosomal peptide synthetases (NRPSs).[7][8] NRPSs are large,

modular enzymes that synthesize peptides in an mRNA-independent manner.[9][10] The

biosynthesis of Cyclo(Pro-Leu) via the NRPS pathway can be conceptualized in the following

workflow:

NRPS Module 1 (Proline)

NRPS Module 2 (Leucine)

Adenylation (A) Domain
Activates L-Proline Thiolation (T) Domain

Binds activated Proline

AMP release

Condensation (C) Domain
Forms Pro-Leu dipeptide

Adenylation (A) Domain
Activates L-Leucine

Thiolation (T) Domain
Binds activated Leucine

AMP release

Thioesterase (TE) Domain
Cyclization and Release

Dipeptidyl-Tether Cyclo(Pro-Leu)
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Figure 1: Generalized workflow for the biosynthesis of Cyclo(Pro-Leu) by a di-modular
Nonribosomal Peptide Synthetase (NRPS) in Streptomyces.

The process involves two distinct modules, one for each amino acid. The adenylation (A)

domain of the first module selects and activates L-proline using ATP. The activated proline is

then transferred to the phosphopantetheinyl arm of the thiolation (T) or peptidyl carrier protein

(PCP) domain.[10] Concurrently, the second module's A domain activates L-leucine, which is

subsequently tethered to its corresponding T domain. The condensation (C) domain then
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catalyzes the formation of a peptide bond between the proline and leucine residues. Finally, the

thioesterase (TE) domain mediates the intramolecular cyclization of the linear dipeptide,

releasing the final product, Cyclo(Pro-Leu).[11]

Biological Activities and Quantitative Data
Cyclo(Pro-Leu) exhibits a remarkable range of biological activities, making it a compound of

significant interest for drug discovery. The following tables summarize the quantitative data

from various studies.

Antimicrobial and Antifungal Activity
Cyclo(Pro-Leu) has demonstrated potent activity against a variety of pathogenic bacteria and

fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(Pro-Leu) against various

microorganisms.
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Test Organism Type MIC (µg/mL) Reference

Enterococcus faecalis
Gram-positive

bacteria
12.5 [12]

Bacillus cereus
Gram-positive

bacteria
Varies [1]

Staphylococcus

aureus

Gram-positive

bacteria
30 [1]

Escherichia coli
Gram-negative

bacteria
Varies [1]

Salmonella enterica
Gram-negative

bacteria
11 [1]

Escherichia fergusonii
Gram-negative

bacteria
230 [1]

Fusarium oxysporum Fungi 16 [1]

Aspergillus flavus Fungi 16 [1]

Aspergillus niger Fungi 17 [1]

Penicillium expansum Fungi 18 [1]

Candida albicans Fungi 50 [1]

Candida metapsilosis Fungi 32 [1]

Candida parapsilosis Fungi 30 [1]

Colletotrichum

orbiculare
Fungi

100 (inhibits conidial

germination)
[13]

Cytotoxic Activity
Cyclo(Pro-Leu) has also shown cytotoxic effects against several human cancer cell lines.

Table 2: Cytotoxic Activity (IC50) of Cyclo(Pro-Leu) against Human Cancer Cell Lines.
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Cell Line Cancer Type IC50 (µM) Reference

HT-29 Colon Cancer 101.56 [2]

MCF-7 Breast Cancer 78.78 [2]

A375 Melanoma 51.13 [2]

K562 Leukemia 21.72 [2]

Quorum Sensing Modulation
Cyclic dipeptides, including Cyclo(Pro-Leu), are known to function as signaling molecules in

bacterial quorum sensing (QS) systems.[6][7] QS is a cell-to-cell communication mechanism

that allows bacteria to coordinate gene expression in response to population density.[14]

Cyclo(Pro-Leu) can act as an autoinducer, influencing various physiological processes such

as biofilm formation and virulence factor production.[6][15]

Cyclo(Pro-Leu)
(Signal Molecule) Bacterial ReceptorBinds Signal Transduction

Cascade
Activates

Altered Gene Expression
(e.g., Biofilm formation,

Virulence factors)

Regulates

Click to download full resolution via product page

Figure 2: A simplified signaling pathway illustrating the role of Cyclo(Pro-Leu) as a quorum
sensing molecule.

Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and bioactivity

assessment of Cyclo(Pro-Leu).

Isolation and Purification of Cyclo(Pro-Leu) from
Streptomyces
The following is a generalized protocol for the isolation and purification of Cyclo(Pro-Leu) from

a Streptomyces culture. Optimization may be required depending on the specific strain and

culture conditions.
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Figure 3: Experimental workflow for the isolation and purification of Cyclo(Pro-Leu).
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Protocol:

Cultivation: Culture the Streptomyces strain in a suitable production medium (e.g., Tryptic

Soy Broth) under optimal conditions (e.g., 28-30°C, 150-200 rpm) for a period determined to

be optimal for secondary metabolite production (typically 7-14 days).[16]

Harvesting: Separate the culture broth from the mycelia by centrifugation (e.g., 10,000 rpm

for 15 minutes at 4°C).[16]

Extraction: Extract the supernatant three times with an equal volume of a suitable organic

solvent such as ethyl acetate.[17] Pool the organic layers and evaporate the solvent under

reduced pressure to obtain the crude extract.

Column Chromatography: Subject the crude extract to silica gel column chromatography.

Elute the column with a gradient of solvents, for example, a chloroform-methanol mixture, to

separate the components based on polarity.[16][18]

Fraction Analysis: Collect fractions and analyze them using thin-layer chromatography (TLC).

[13] Identify the fractions containing the compound of interest by comparing with a standard

or by bioautography to detect antimicrobial activity.

Purification: Pool the active fractions and subject them to further purification using

preparative high-performance liquid chromatography (HPLC) with a C18 column and a

suitable mobile phase (e.g., a gradient of acetonitrile in water).[17]

Characterization: Confirm the identity and purity of the isolated Cyclo(Pro-Leu) using

spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS).[1][4][19]

Determination of Minimum Inhibitory Concentration
(MIC)
The broth microdilution method is a standard procedure to determine the MIC of an

antimicrobial agent.

Protocol:
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Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5

x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[5]

Serial Dilution: Prepare a series of twofold dilutions of Cyclo(Pro-Leu) in the broth medium

in a 96-well microtiter plate.

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a

positive control (broth with inoculum, no compound) and a negative control (broth only).

Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g.,

37°C for 24 hours for most bacteria).

Determination of MIC: The MIC is the lowest concentration of the compound that completely

inhibits the visible growth of the microorganism.[2]

Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used

to measure the cytotoxicity of potential anticancer compounds.

Protocol:

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 1 x 10^4

cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[20]

Compound Treatment: Treat the cells with various concentrations of Cyclo(Pro-Leu) and

incubate for a specific period (e.g., 48 hours). Include a vehicle control (cells treated with the

solvent used to dissolve the compound).

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) to each well and incubate for 3-4 hours. Live cells with active metabolism will

reduce the yellow MTT to a purple formazan.

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan

crystals.[21]

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength

(e.g., 570 nm) using a microplate reader.
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IC50 Calculation: Calculate the cell viability as a percentage of the vehicle control and plot a

dose-response curve to determine the IC50 value (the concentration of the compound that

inhibits cell growth by 50%).[20]

Conclusion
Cyclo(Pro-Leu) produced by Streptomyces is a versatile secondary metabolite with a wide

range of promising biological activities. Its antimicrobial, antifungal, and cytotoxic properties

make it a valuable lead compound for the development of new therapeutic agents.

Furthermore, its role in quorum sensing opens up avenues for the development of anti-

virulence strategies. The detailed protocols and compiled quantitative data in this guide are

intended to provide a solid foundation for researchers to further explore and harness the

therapeutic potential of this fascinating natural product. Further research into its specific

molecular targets and mechanisms of action will be crucial for its translation into clinical

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic
Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel
1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

2. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-
L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant
bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

3. spectrabase.com [spectrabase.com]

4. researchgate.net [researchgate.net]

5. Self-Assembly of Homo- and Hetero-Chiral Cyclodipeptides into Supramolecular Polymers
towards Antimicrobial Gels - PMC [pmc.ncbi.nlm.nih.gov]

6. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus
Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vitro_Cytotoxicity_Testing_of_cyclo_L_Phe_trans_4_hydroxy_L_Pro.pdf
https://www.benchchem.com/product/b128767?utm_src=pdf-body
https://www.benchchem.com/product/b128767?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7277807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7277807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7277807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11140067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11140067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11140067/
https://spectrabase.com/spectrum/FjXacCBNeLS
https://www.researchgate.net/figure/Figure-S4-1-H-NMR-spectrum-of-Cyclo-l-Leu-l-Pro-4-500-MHz-CDCl-3_fig7_262626602
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654196/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654196/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7072446/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7072446/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami
BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

8. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity [mdpi.com]

9. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

10. pubs.acs.org [pubs.acs.org]

11. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant
Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

12. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine
Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) [mdpi.com]

13. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its
differential antifungal activities against Colletotrichum orbiculare - PMC
[pmc.ncbi.nlm.nih.gov]

14. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of
Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance
against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. researchgate.net [researchgate.net]

17. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in
Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]

18. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial
Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A
Novel 1H NMR Metabolomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

19. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and
Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

20. benchchem.com [benchchem.com]

21. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Cyclo(Pro-Leu): A Promising Bioactive Secondary
Metabolite from Streptomyces]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128767#cyclo-pro-leu-as-a-secondary-metabolite-in-
streptomyces]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2023.1230345/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2023.1230345/full
https://www.mdpi.com/1420-3049/22/10/1796
https://en.wikipedia.org/wiki/Nonribosomal_peptide
https://pubs.acs.org/doi/10.1021/cr0301191
https://pmc.ncbi.nlm.nih.gov/articles/PMC3131160/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3131160/
https://www.mdpi.com/1660-3397/23/10/397
https://www.mdpi.com/1660-3397/23/10/397
https://pmc.ncbi.nlm.nih.gov/articles/PMC10448827/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10448827/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10448827/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6105893/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6105893/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6105893/
https://www.researchgate.net/publication/362674752_Inhibition_mechanism_of_cyclo_L-Phe-L-Pro_on_early_stage_Staphylococcus_aureus_biofilm_and_its_application_on_food_contact_surface
https://www.researchgate.net/publication/341549772_Isolation_Characterization_and_Chemical_Synthesis_of_Large_Spectrum_Antimicrobial_Cyclic_Dipeptide_l-leu-l-pro_from_Streptomyces_misionensis_V16R3Y1_Bacteria_Extracts_A_Novel_H_NMR_Metabolomic_Approac
https://pmc.ncbi.nlm.nih.gov/articles/PMC1940057/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1940057/
https://pubmed.ncbi.nlm.nih.gov/32455784/
https://pubmed.ncbi.nlm.nih.gov/32455784/
https://pubmed.ncbi.nlm.nih.gov/32455784/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8512403/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8512403/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vitro_Cytotoxicity_Testing_of_cyclo_L_Phe_trans_4_hydroxy_L_Pro.pdf
https://www.benchchem.com/pdf/Designing_Bioactivity_Screening_Assays_for_Cyclo_Ile_Leu_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/product/b128767#cyclo-pro-leu-as-a-secondary-metabolite-in-streptomyces
https://www.benchchem.com/product/b128767#cyclo-pro-leu-as-a-secondary-metabolite-in-streptomyces
https://www.benchchem.com/product/b128767#cyclo-pro-leu-as-a-secondary-metabolite-in-streptomyces
https://www.benchchem.com/product/b128767#cyclo-pro-leu-as-a-secondary-metabolite-in-streptomyces
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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